![molecular formula C28H28FN5O3S B2553025 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-77-8](/img/structure/B2553025.png)

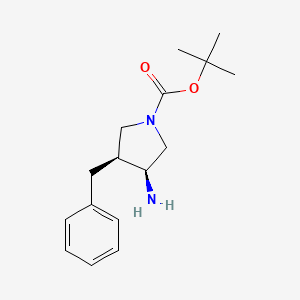

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

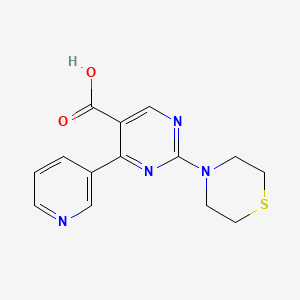

The compound “5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The molecule also contains a benzylpiperidin-1-yl group, a fluorophenyl group, and a thioether linkage .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups attached to the pyrimidine core. The (4-fluorobenzyl)piperidine moiety of a similar compound is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244 and Van der Waals interaction with Val283 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound has a molecular weight of 481.6 g/mol. It has 6 hydrogen bond acceptors and no hydrogen bond donors. It has a rotatable bond count of 6 and a topological polar surface area of 112 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of novel heterocyclic compounds derived from similar structures have been widely studied. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported. These compounds were synthesized via reactions involving amino thiouracil and were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, with some compounds showing significant activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Molecular Interactions and Crystal Structures

The study of isomeric pyrazolo[3,4-d]pyrimidine-based molecules revealed insights into molecular interactions and crystal structures. For example, the disappearance of dimerization due to interchanged substitutions in these molecules provides valuable information on the influence of molecular structure on dimer formation and could inform the design of new compounds with tailored properties (K. Avasthi, D. Rawat, T. Chandra, Ashoke Sharon, P. Maulik, 2002).

Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition

Research into pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase (PPO) inhibitors has led to the discovery of compounds with improved herbicidal activity. These compounds exhibited strong and broad-spectrum weed control, comparable to existing herbicides, and demonstrated safety and selectivity for certain crops, highlighting their potential applicability in agriculture (Da-Wei Wang, Qian Li, K. Wen, I. Ismail, Dandan Liu, Congwei Niu, Xin Wen, Guangfu Yang, Z. Xi, 2017).

Urease Inhibition

The synthesis and urease inhibition activity of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones have been explored, with some compounds showing significant inhibitory activity against urease, an enzyme involved in the nitrogen cycle. This research contributes to the development of new compounds with potential applications in agriculture and medicine (A. Rauf, Sumaira Liaqat, A. M. Qureshi, M. Yaqub, A. Rehman, Mahmood-Ul Hassan, Z. Chohan, Faiz U. H. Nasim, T. Ben Hadda, 2010).

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to study its physical and chemical properties in more detail. Unfortunately, specific future directions are not provided in the retrieved data .

Eigenschaften

IUPAC Name |

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5O3S/c1-32-25-23(27(36)33(2)28(32)37)26(31-24(30-25)20-8-10-21(29)11-9-20)38-17-22(35)34-14-12-19(13-15-34)16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPZGKRMLHIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)